molecular formula C34H33ClN6O7 B609533 Neratinib maleate CAS No. 915942-22-2

Neratinib maleate

Número de catálogo B609533
Número CAS: 915942-22-2
Peso molecular: 673.123
Clave InChI: VXZCUHNJXSIJIM-MEBGWEOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neratinib maleate, also known as HKI-272, is an orally available, irreversible inhibitor of the HER-2 receptor tyrosine kinase with potential antineoplastic activity . It is used for the treatment of breast cancer .


Molecular Structure Analysis

Neratinib maleate has a molecular formula of C34H33ClN6O7 and a molecular weight of 673.11 . It is a quinazoline-based compound .


Chemical Reactions Analysis

Neratinib is mainly metabolized via CYP3A4 . It is also metabolized by flavin-containing monooxygenase to a lesser extent .


Physical And Chemical Properties Analysis

Neratinib maleate is a solid compound . It is over 99% bound to human plasma proteins . It binds both human serum albumin and α1 acid glycoprotein .

Aplicaciones Científicas De Investigación

Inhibition of Tyrosine Kinases

Neratinib targets the ATP-binding pockets of HER2 and EGFR, inhibiting their activity, which is crucial in many tumor cell types. This inhibition leads to decreased cellular proliferation in HER2- and EGFR-expressing tumor cells, impacting cell cycle arrest, apoptosis, and downstream signal transduction events (Definitions, 2020).

Breast Cancer Therapy

Neratinib has shown effectiveness in patients with HER2-positive metastatic breast cancer. It is used after trastuzumab-based adjuvant therapy in early-stage HER2-positive breast cancer, showing significant improvement in 2-year invasive disease-free survival (Chan et al., 2016).

Mechanism of Induced Diarrhea

In a study on rats, neratinib-induced diarrhea was linked to changes in gut microbiome and anatomical disruption, particularly in the distal ileum. This highlights the multifactorial pathogenesis of the side effect (Secombe et al., 2020).

Reversal of Chemotherapeutic Drug Resistance

Neratinib has been found to reverse ATP-binding cassette (ABC) transporter-mediated multidrug resistance in vitro, ex vivo, and in vivo. It enhances the sensitivity of ABCB1-overexpressing cells to substrates and increases the accumulation of chemotherapeutic agents in these cells (Zhao et al., 2012).

Combination Therapies in HER2-positive Cancer

Neratinib's efficacy in combination with inhibitors of downstream signaling in HER2+ cancers has been explored. It shows synergistic effects with mTOR inhibitors (everolimus and sapanisertib), MEK inhibitor trametinib, CDK4/6 inhibitor palbociclib, and PI3Kα inhibitor alpelisib in both in vitro and in vivo settings (Zhao et al., 2021).

Cardiac Repolarization Effects

A study assessed the effects of neratinib on cardiac repolarization in healthy subjects. It found that therapeutic and supratherapeutic plasma concentrations of neratinib do not prolong the QTc interval, indicating its cardiac safety profile (Hug et al., 2010).

Overall Efficacy and Safety

Neratinib has been evaluated in various clinical trials for its efficacy and safety across different stages of breast cancer, including metastatic, adjuvant, neoadjuvant, and extended adjuvant therapy settings. The drug shows substantial clinical activity and is generally well-tolerated, with diarrhea being the most common adverse effect (Burstein et al., 2010).

Mecanismo De Acción

Target of Action

Neratinib maleate primarily targets three proteins: the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Human Epidermal Growth Factor Receptor 4 (HER4) . These proteins play a crucial role in cell growth and proliferation, and their overexpression can lead to the development of certain types of cancer .

Mode of Action

Neratinib maleate interacts with its targets by binding to and irreversibly inhibiting EGFR, HER2, and HER4 . This action prevents the autophosphorylation of tyrosine residues on the receptor, which in turn reduces oncogenic signaling through the mitogen-activated protein kinase and Akt pathways .

Biochemical Pathways

The inhibition of EGFR, HER2, and HER4 by Neratinib maleate affects the mitogen-activated protein kinase and Akt pathways . These pathways are involved in cell growth and survival, and their disruption can lead to the death of cancer cells .

Pharmacokinetics

Neratinib maleate and its major active metabolites M3, M6, and M7 have a time to maximum concentration (Tmax) of 2-8 hours . The compound’s bioavailability is influenced by food intake, with a high-fat meal increasing the maximum concentration (Cmax) by 1.7-fold and total exposure by 2.2-fold . The compound is mainly metabolized via CYP3A4 and to a lesser extent by flavin-containing monooxygenase .

Result of Action

The action of Neratinib maleate at the molecular and cellular level results in the inhibition of cell growth and proliferation. By blocking the action of EGFR, HER2, and HER4, the compound prevents the autophosphorylation of tyrosine residues on the receptor, leading to reduced oncogenic signaling and ultimately, the death of cancer cells .

Action Environment

The efficacy and stability of Neratinib maleate can be influenced by various environmental factors. For instance, the presence of food can significantly increase the bioavailability of the compound . Additionally, the compound’s action may be affected by the presence of other medications, particularly those that affect the activity of CYP3A4, a key enzyme involved in the metabolism of Neratinib maleate .

Safety and Hazards

Neratinib can cause life-threatening diarrhea in some people and mild to moderate diarrhea in almost everyone . Similarly, there is a risk of severe liver damage and many patients have some level of it . Symptoms of liver damage include fatigue, nausea, vomiting, right upper quadrant pain or tenderness, fever, rash, and high levels of eosinophils .

Direcciones Futuras

Neratinib has shown promising activity against several types of malignancies, especially HER2-overexpressing breast cancer . When combined with other anticancer agents, neratinib may hold promise for treating breast cancer with central nervous system metastases .

Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZCUHNJXSIJIM-MEBGWEOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClN6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801027861
Record name Neratinib maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

673.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neratinib maleate

CAS RN

915942-22-2
Record name Neratinib maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neratinib maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801027861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NERATINIB MALEATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Neratinib maleate
Reactant of Route 2
Neratinib maleate
Reactant of Route 3
Reactant of Route 3
Neratinib maleate
Reactant of Route 4
Neratinib maleate
Reactant of Route 5
Reactant of Route 5
Neratinib maleate
Reactant of Route 6
Neratinib maleate

Q & A

A: Neratinib maleate acts as an irreversible inhibitor of specific receptor tyrosine kinases (RTKs) - primarily Human Epidermal Growth Factor Receptor 2 (HER2) and to a lesser extent, Human Epidermal Growth Factor Receptor (EGFR) [, ]. This means that neratinib maleate forms a permanent covalent bond with these receptors, effectively blocking their activity [].

A: The irreversible nature of neratinib maleate's binding to HER2 and EGFR is crucial for its efficacy. Unlike reversible inhibitors, which temporarily bind and dissociate from their targets, irreversible inhibitors form a stable covalent bond. This prolonged inhibition is particularly important for HER2, as it tends to be highly overexpressed in certain cancers. Irreversible inhibition ensures a more sustained blockade of HER2 signaling, potentially leading to a more durable response to treatment [, ].

A: Studies in Wistar rats have shed light on the pharmacokinetic profile of neratinib maleate. Following oral administration, the drug exhibited an absolute bioavailability of 49.30% []. This indicates that approximately half of the administered dose reaches systemic circulation. Researchers have developed and validated a sensitive HPLC-UV bioanalytical method to accurately quantify neratinib maleate levels in rat plasma, allowing for comprehensive pharmacokinetic studies [].

A: Neratinib maleate has shown promising results in adjuvant treatment of HER2-positive breast cancer []. Notably, the ExteNET trial demonstrated a significant reduction in the risk of invasive disease-free survival, particularly in patients with hormone receptor-positive tumors []. These findings highlight the potential of neratinib maleate to improve outcomes for patients with this aggressive subtype of breast cancer.

A: Despite its promise, neratinib maleate faces challenges related to formulation and stability [, ]. Researchers are actively exploring strategies to improve the solubility, stability, and bioavailability of the drug through innovative formulation approaches, such as the development of coated tablets [, ]. These efforts aim to enhance the therapeutic efficacy and patient compliance associated with neratinib maleate treatment.

A: Emerging research suggests that G Protein-Coupled Receptor 116 (GPR116) could be a novel target for neratinib maleate, particularly in the context of triple-negative breast cancer (TNBC) [, ]. Computational studies have revealed that neratinib maleate exhibits favorable interactions with the binding site of GPR116, suggesting its potential as a therapeutic agent for TNBC [, ].

A: TNBC is an aggressive subtype of breast cancer with limited treatment options. The identification of GPR116 as a potential target for neratinib maleate offers a new avenue for therapeutic intervention. While further experimental validation is necessary, these computational findings pave the way for developing novel therapies that could improve outcomes for patients with TNBC [, ].

A: The investigation of neratinib maleate's interaction with GPR116 expands our knowledge of the complex signaling pathways involved in cancer development and progression. By elucidating the role of GPR116 in TNBC, researchers gain valuable insights into the mechanisms underlying this aggressive disease, potentially leading to the identification of new therapeutic targets and strategies [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.